2-(Pyrrolidin-1-yl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCJVLIKFAJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in the Synthesis of 2 Pyrrolidin 1 Yl Cyclobutan 1 Ol Frameworks
Diastereoselective Synthetic Strategies for Cyclobutanol (B46151) and Pyrrolidine (B122466) Units
Diastereoselectivity in the synthesis of 2-(pyrrolidin-1-yl)cyclobutan-1-ol frameworks is crucial for establishing the relative orientation of substituents on both the cyclobutane (B1203170) and pyrrolidine rings. The development of methods that favor the formation of one diastereomer over others is a key focus of synthetic efforts.
The diastereochemical outcome of reactions forming cyclobutane and pyrrolidine rings can be significantly influenced by the choice of reaction conditions and the design of the substrates. Factors such as the catalyst, solvent, temperature, and the steric and electronic properties of the starting materials play a pivotal role in directing the stereoselectivity.
For the construction of the cyclobutane ring, various cycloaddition reactions are employed. The stereochemistry of these reactions can often be controlled by the judicious selection of catalysts and substrates. For instance, Rh(III)-catalyzed reactions of 2-aryl quinazolinones with alkylidenecyclopropanes have been shown to produce substituted cyclobutanes with high diastereoselectivity. acs.org The combination of the Rh(III) catalyst and hexafluoroisopropanol (HFIP) as the solvent is critical for facilitating the formation of the cyclobutane ring. acs.org Similarly, palladium-catalyzed oxidative carbocyclization-borylation of enallenols offers a pathway to diastereomerically enriched cyclobutenols, which are valuable precursors to cyclobutanols. researchgate.net
In the synthesis of the pyrrolidine unit, copper-promoted intramolecular aminooxygenation of alkenes has emerged as a powerful method for achieving high diastereoselectivity. nih.gov The stereochemical outcome is dependent on the position of substituents on the alkene substrate. For example, α-substituted 4-pentenyl sulfonamides predominantly yield cis-2,5-disubstituted pyrrolidines with excellent diastereomeric ratios (>20:1). nih.gov In contrast, γ-substituted substrates favor the formation of trans-2,3-disubstituted pyrrolidines, albeit with more moderate selectivity. nih.gov
The following table summarizes the effect of substrate design on the diastereoselective synthesis of pyrrolidines via copper-promoted aminooxygenation:
| Substrate Type | Major Diastereomer | Diastereomeric Ratio (dr) |
| α-Substituted 4-pentenyl sulfonamides | cis-2,5-disubstituted | >20:1 |
| γ-Substituted 4-pentenyl sulfonamides | trans-2,3-disubstituted | ~3:1 |
| N-substituent tethered to α-carbon | trans-2,5-disubstituted | Exclusive |
Table 1: Influence of Substrate Structure on Pyrrolidine Diastereoselectivity. nih.gov
A notable and highly stereoselective method for the synthesis of substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidines. nih.govnih.gov This transformation, often mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion process and is characterized by a remarkable degree of stereospecificity. nih.govnih.govacs.orgresearchgate.net The stereochemical information present in the starting pyrrolidine is directly transferred to the cyclobutane product with high fidelity. nih.govresearchgate.net
This stereospecificity is rationalized by the formation of a 1,4-biradical intermediate upon nitrogen extrusion from a 1,1-diazene species. researchgate.netudg.eduacs.org The subsequent intramolecular cyclization to form the C-C bond of the cyclobutane ring occurs at a rate that is significantly faster than the rotation around the C-C bonds of the radical, thus preserving the original stereochemistry. researchgate.netudg.edu
The diastereoselective formation of cyclobutanes is not affected by the stereochemistry at the β-position of the starting pyrrolidines, allowing for selective access to different diastereomers of the product. nih.govacs.org For example, both exo- and endo-pyrrolidines can be converted to their corresponding cyclobutane diastereomers in comparable yields. nih.govacs.org Furthermore, this method has been successfully applied to the synthesis of optically pure cyclobutanes from enantiomerically enriched pyrrolidines, with excellent control over both diastereoselectivity and enantioselectivity. nih.govresearchgate.net
The table below illustrates the stereospecific ring contraction of various substituted pyrrolidines to cyclobutanes:
| Starting Pyrrolidine | Cyclobutane Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Optically pure trans-pyrrolidine | trans-cyclobutane | >20:1 | >99% |
| Optically pure cis-pyrrolidine-2,5-dicarboxylate | cis-cyclobutane | >20:1 | N/A |
| Optically pure spirooxindole-pyrrolidine | Spirooxindole-cyclobutane | >20:1 | 97% |
Table 2: Stereospecific Pyrrolidine Ring Contraction. nih.govresearchgate.net
Enantioselective Approaches for this compound Analogs
The synthesis of a single enantiomer of a chiral molecule is paramount for applications in medicinal chemistry. Enantioselective strategies for the construction of this compound analogs focus on establishing the absolute stereochemistry at the chiral centers.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comgoogle.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been widely applied in the asymmetric synthesis of both cyclobutane and pyrrolidine derivatives.
In the context of cyclobutane synthesis, chiral auxiliaries such as oxazolidinones can be attached to a precursor to control the stereochemistry of cycloaddition reactions. mdpi.com For example, the use of a dioxolane chiral auxiliary has been shown to control the stereochemistry of a fused cyclobutanone (B123998), achieving a diastereomeric excess of over 95%. mdpi.com Camphorsultam is another effective chiral auxiliary for asymmetric 1,3-dipolar cycloadditions to afford chiral pyrrolidines, which can be further elaborated. researchgate.net
The following table lists common chiral auxiliaries and their applications in the synthesis of chiral building blocks relevant to the this compound framework:
| Chiral Auxiliary | Application |
| Oxazolidinones (e.g., Evans auxiliaries) | Asymmetric aldol (B89426) reactions, alkylations, and cycloadditions. dokumen.pub |
| Camphorsultam | Asymmetric Diels-Alder reactions and 1,3-dipolar cycloadditions. researchgate.net |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines and amino alcohols. sigmaaldrich.com |
| Ephedrine derivatives | Asymmetric alkylations and reductions. sigmaaldrich.com |
Table 3: Common Chiral Auxiliaries and Their Synthetic Applications. sigmaaldrich.commdpi.comresearchgate.netdokumen.pub
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, is a highly efficient approach to asymmetric synthesis. snnu.edu.cn Both metal-based and organocatalytic systems have been developed for the enantioselective construction of cyclobutane and pyrrolidine rings.
For the enantioselective synthesis of cyclobutanes, visible-light-induced [2+2] photocycloadditions of alkenes have been successfully developed. chemistryviews.org A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] cycloaddition provides access to enantioenriched cyclobutane derivatives with excellent diastereo- and enantioselectivities. chemistryviews.orgacs.org
The enantioselective synthesis of pyrrolidines can be achieved through various catalytic methods. Organocatalysis, in particular, has proven to be a powerful tool. For instance, chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), can catalyze the intramolecular hydroamination of alkenes to produce chiral pyrrolidines, including those with quaternary stereocenters, in high yield and enantioselectivity. chemrxiv.org Squaramide-based catalysts have been employed for the highly enantioselective direct vinylogous Michael reaction of β,γ-unsaturated pyrazole (B372694) amides with nitroolefins, leading to cyclobutane derivatives after subsequent cyclization. acs.org
The table below provides examples of catalytic systems for the asymmetric synthesis of cyclobutane and pyrrolidine precursors:
| Ring System | Catalytic System | Reaction Type | Enantiomeric Excess (ee) |
| Cyclobutane | Iridium/Chiral Phosphoramidite | Asymmetric Allylic Etherification/[2+2] Cycloaddition | >99% |
| Pyrrolidine | Chiral Squaramide | Vinylogous Michael Addition/Cyclization | up to 99% |
| Pyrrolidine | Chiral Imidodiphosphorimidate (IDPi) | Intramolecular Hydroamination | High |
Table 4: Catalytic Systems for Enantioselective Cyclobutane and Pyrrolidine Synthesis. chemistryviews.orgacs.orgchemrxiv.orgacs.org
An enantiospecific reaction is one in which the stereochemistry of the starting material is completely and predictably transferred to the product. The previously mentioned ring contraction of pyrrolidines to cyclobutanes serves as a prime example of an enantiospecific synthesis of cyclobutanol precursors. nih.govresearchgate.net
When an optically pure pyrrolidine is subjected to the ring contraction conditions, the resulting cyclobutane is formed with an outstanding degree of enantiopurity, indicating a near-perfect transfer of chirality. nih.govresearchgate.net For example, the conversion of an optically pure trans-pyrrolidine derivative yielded the corresponding trans-cyclobutane with an enantiomeric excess of over 99%. researchgate.net This high level of enantiospecificity underscores the power of this method for accessing novel enantiopure cyclobutane derivatives. researchgate.net
The mechanism responsible for this high fidelity involves the formation of a singlet 1,4-biradical intermediate that undergoes rapid C-C bond formation to give the cyclobutane product. researchgate.netudg.edu The rate of this ring closure is significantly faster than the rate of bond rotation that would lead to racemization, thus ensuring the retention of the original stereochemical information. udg.eduacs.org This process allows for the predictable synthesis of complex, multi-substituted cyclobutanes with defined absolute stereochemistry, starting from readily available chiral pyrrolidine precursors.
Memory of Chirality Phenomena in Ring Contraction Transformations
The synthesis of specific stereoisomers of substituted cyclobutanes, such as the this compound framework, presents a significant challenge due to the high ring strain and the often-complex interplay of steric and electronic effects. Ring contraction reactions, for instance, the Tiffeneau-Demjanov rearrangement, provide a potential route to these structures from more readily available cyclopentane (B165970) precursors. wikipedia.orgd-nb.info A key challenge in such transformations is maintaining stereochemical integrity. The "memory of chirality" is a phenomenon where a molecule retains its stereochemical information through a reactive intermediate that is formally achiral or racemizes rapidly. nih.gov
This principle is particularly relevant in reactions that proceed through carbocationic intermediates, which are typically planar and achiral. In the context of a ring contraction of a chiral 2-aminocyclopentanol (B113218) derivative, a diazonium ion is first formed from the amine, which then departs to generate a carbocation. wikipedia.org This carbocation can then undergo a nih.govthieme-connect.com-shift, leading to the contracted cyclobutane ring.
The stereochemical outcome of such a rearrangement is highly dependent on the conformation of the substrate and the relative migratory aptitudes of the adjacent groups. libretexts.org For the chirality of the starting material to be "remembered" in the product, the rate of the stereospecific rearrangement must be faster than the rate of conformational changes or other processes that would lead to racemization of the carbocationic intermediate.
Research into related ring rearrangements has demonstrated that the configuration of the starting material can indeed direct the stereochemical course of the reaction. For instance, studies on the Tiffeneau-Demjanov rearrangement have shown that diastereomeric starting materials can lead preferentially to different diastereomeric products, indicating a level of stereochemical control. libretexts.org This is often attributed to the formation of a transient, conformationally restricted intermediate, such as a phenonium ion when an adjacent aryl group is present, which shields one face of the molecule and directs the subsequent bond migration. libretexts.org
While specific data on the memory of chirality in the ring contraction to form this compound is not extensively documented in readily available literature, the principles can be illustrated by examining analogous systems. The key factor is the generation of a chiral, non-racemic intermediate that maintains its stereochemical information on the timescale of the rearrangement. The conformation of the cyclopentyl ring and the substituents dictate which bond migrates, and from which face, thereby controlling the stereochemistry of the resulting cyclobutanol.
The following table illustrates hypothetical data for a Tiffeneau-Demjanov ring contraction, demonstrating how the stereochemistry of the starting 2-aminocyclopentanol could influence the enantiomeric excess (e.e.) of the resulting 2-substituted cyclobutanone product, which would then be reduced to the target cyclobutanol.
| Entry | Starting Material (2-aminocyclopentanol derivative) | Starting Material e.e. (%) | Migrating Group | Product (2-substituted cyclobutanone) | Product e.e. (%) |
| 1 | (1R,2S)-2-amino-1-phenylcyclopentanol | >99 | C5-carbon | (S)-2-phenylcyclobutanone | 85 |
| 2 | (1S,2R)-2-amino-1-phenylcyclopentanol | >99 | C5-carbon | (R)-2-phenylcyclobutanone | 83 |
| 3 | (1R,2S)-2-amino-1-methylcyclopentanol | >99 | C5-carbon | (S)-2-methylcyclobutanone | 65 |
| 4 | (1S,2R)-2-amino-1-methylcyclopentanol | >99 | C5-carbon | (R)-2-methylcyclobutanone | 62 |
This table is a hypothetical representation to illustrate the principle of memory of chirality and is not based on reported experimental data for these specific compounds.
The data in the table suggests that the chirality at the carbon bearing the hydroxyl group (C1) and the amino group (C2) in the cyclopentanol (B49286) precursor directs the stereochemical outcome of the ring contraction. Even though a planar carbocation is formed at C1 after the departure of the diazonium group, the conformation of the ring and the influence of the substituent may create a chiral environment that leads to a preferential migration path, resulting in a non-racemic product. The degree of chirality transfer, indicated by the product's enantiomeric excess, can be influenced by factors such as the nature of the substituent (e.g., phenyl vs. methyl) and the reaction conditions. This memory of chirality is a powerful tool for achieving stereochemical control in the synthesis of complex molecules like this compound.
Reaction Mechanisms and Mechanistic Investigations of Relevant Transformations
Unveiling Pathways via Computational Elucidation
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the energetic landscape of the pyrrolidine-to-cyclobutane transformation and understanding the high degree of stereoretention observed experimentally. acs.orgudg.eduresearchgate.net
DFT calculations have been employed to investigate the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.orgudg.eduresearchgate.net The reaction is initiated by the formation of a 1,1-diazene intermediate from the corresponding N-aminated pyrrolidine (B122466) precursor. nih.govresearchgate.net This 1,1-diazene species is significantly more stable than the reactants. nih.gov The crucial subsequent step is the extrusion of a nitrogen molecule (N₂) to generate a 1,4-biradical intermediate. nih.govacs.orgudg.edu
The extrusion of nitrogen from the 1,1-diazene intermediate is the rate-determining step of the cyclobutane (B1203170) formation. acs.orgudg.edu This process has been computationally explored for both singlet and triplet spin states. acs.orgresearchgate.net The pathway occurring on the singlet potential energy surface involves a simultaneous, homolytic cleavage of the two C–N bonds. acs.orgudg.eduresearchgate.net In contrast, the triplet state pathway involves a stepwise cleavage of the C-N bonds and is associated with significantly higher activation barriers, making it less favorable. udg.eduresearchgate.net
The singlet pathway leads directly to the formation of the open-shell singlet 1,4-biradical (D-bs), which is primed for cyclization. acs.org This extrusion is a key transformation, converting a stable five-membered ring precursor into a highly reactive intermediate that rapidly forms the strained four-membered cyclobutane ring. nih.govacs.org The stereospecificity observed in these reactions is a direct consequence of the rapid C-C bond formation following nitrogen extrusion, which occurs faster than any competing conformational changes or side reactions of the biradical. nih.govacs.orgntu.ac.uk
The rate-determining step, the concerted extrusion of N₂ from the 1,1-diazene intermediate (C) to form the 1,4-biradical (D-bs), proceeds through a transition state labeled TS-CD. acs.orgudg.edu DFT calculations at the (U)M06-2X-D3 level of theory place the activation energy for this step at 17.7 kcal/mol. acs.orgudg.eduresearchgate.net This calculated barrier is consistent with experimental observations that the reaction can proceed at temperatures as low as 20 °C, albeit with lower yields than at 80 °C. acs.org
| Transformation | Intermediate(s) | Transition State | Activation Energy (ΔG‡, kcal/mol) | Product(s) |
|---|---|---|---|---|
| Nitrogen Extrusion (RDS) | 1,1-Diazene (C) | TS-CD | 17.7 | 1,4-Biradical (D-bs) + N₂ |
| Cyclobutane Formation | 1,4-Biradical (D-bs) | - | Barrierless | Cyclobutane (E) |
| β-Fragmentation | 1,4-Biradical (D-bs) | TS-DF | 5.5 | Alkene (F) |
In the context of [2+2] cycloadditions to form cyclobutane rings, the mechanism can often be described as either a concerted (dipolar) or a stepwise (diradical) process. ru.nlwikipedia.org While some cycloadditions, like those involving ketenes, are generally considered concerted, many photochemical and thermal cycloadditions proceed through diradical intermediates. wikipedia.org For instance, the photochemical [2+2] cycloaddition of enones and alkenes is a well-established stepwise reaction involving a triplet diradical intermediate. wikipedia.org
The formation of cyclobutanes from pyrrolidines via nitrogen extrusion clearly aligns with a diradical mechanism, as evidenced by extensive DFT calculations and experimental data. nih.govacs.org The key intermediate is a singlet 1,4-biradical, not a zwitterionic or dipolar species. acs.orgudg.edu The reaction's stereospecificity, which might sometimes suggest a concerted pathway, is instead explained by the rapid, barrierless collapse of the biradical intermediate, which occurs much faster than bond rotation that would scramble the stereochemistry. nih.govudg.edu This contrasts with dipolar cycloadditions where the stereochemistry is set during a concerted ring-forming step. nih.gov
Experimental Evidence Supporting Mechanistic Hypotheses
While computational studies provide a detailed picture of the reaction pathway, experimental evidence is crucial for validating the proposed mechanisms.
To probe the nature of the intermediates in the pyrrolidine-to-cyclobutane ring contraction, radical trapping experiments have been conducted. nih.govacs.org The introduction of radical scavengers into the reaction mixture serves to intercept any radical intermediates, thereby inhibiting the formation of the final product if the reaction proceeds through a radical pathway. acs.orgudg.edu
In the synthesis of cyclobutanes from pyrrolidines, the addition of trapping agents such as TEMPO, 1,1-diphenylethylene, or 9,10-dihydroanthracene (B76342) led to a significant suppression of the cyclobutane product yield. nih.govacs.orgacs.orgudg.edu Furthermore, when 9,10-dihydroanthracene was used, the formation of anthracene (B1667546) was detected by GC-MS, providing strong evidence for the presence of a radical intermediate that abstracts a hydrogen atom from the trapping agent. nih.govacs.orgudg.edu These experimental results unequivocally support the radical nature of the transformation and the computationally predicted intermediacy of the 1,4-biradical species. acs.orgacs.orgudg.edu
| Radical Scavenger | Observation | Conclusion |
|---|---|---|
| TEMPO | Formation of cyclobutane product was suppressed. | Supports a radical pathway. |
| 1,1-Diphenylethylene | Decreased yield of cyclobutane product. | Supports a radical pathway. |
| 9,10-Dihydroanthracene | Decreased yield of cyclobutane product; Anthracene detected by GC-MS. | Strongly supports the intermediacy of a 1,4-biradical. |
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govnih.gov While specific isotopic labeling studies on 2-(pyrrolidin-1-yl)cyclobutan-1-ol are not extensively documented in the literature, the principles can be applied based on mechanistic investigations of related structures, such as the ring contraction of pyrrolidines to form cyclobutanes and the ring expansion of cyclobutanols.
Hypothetical and analogous labeling studies can provide significant insight. For instance, in transformations involving the pyrrolidine ring, deuterium (B1214612) labeling is instrumental. A deuterium labeling experiment on an α-deuterated N-benzylpyrrolidine undergoing ring expansion revealed deuterium scrambling, which demonstrated a reversible hydrogen transfer step in the mechanism. researchgate.net Similarly, studying the in vitro conversion of Δ¹-pyrroline to 4-aminobutanoic acid and 2-pyrrolidinone (B116388) using deuterium-labeled starting materials indicated a significant isotope effect, suggesting two distinct metabolic pathways. nih.gov
In the context of forming the cyclobutane ring from a pyrrolidine precursor, a key proposed intermediate is a 1,4-biradical. nih.govresearchgate.net A potential isotopic labeling experiment to probe this mechanism could involve the synthesis of a pyrrolidine substrate stereospecifically labeled with deuterium at the C2 and C5 positions. The stereochemical outcome and distribution of deuterium in the resulting cyclobutane product would provide strong evidence for or against a mechanism involving a biradical intermediate where bond rotation might occur.
Furthermore, ¹³C labeling has been used to investigate the biosynthesis of ladderane lipids, which contain multiple fused cyclobutane rings. uu.nlresearchgate.net These studies showed that the carbon atoms in the cyclobutane rings were not incorporated in patterns consistent with known fatty acid synthesis, pointing to a novel biosynthetic pathway. uu.nlresearchgate.net Similarly, photochemical reactions of bicyclobutanes have been studied using both deuterium and ¹³C labeling to distinguish between concerted and stepwise mechanistic pathways. rsc.org Such approaches could be invaluable in understanding the formation and subsequent reactions of the this compound scaffold.
Investigation of Byproduct Formation and Alternative Reaction Paths
The investigation of byproducts and alternative reaction pathways is crucial for optimizing synthetic routes and understanding the full mechanistic landscape of a reaction. In the synthesis of substituted cyclobutanes from pyrrolidines, a notable alternative pathway is β-fragmentation of the key 1,4-biradical intermediate. nih.govresearchgate.net
This fragmentation competes with the desired ring closure to form the cyclobutane. For example, in the ring contraction of a substituted pyrrolidine (51), the desired cyclobutane (52) was formed in 32% yield, accompanied by methyl cinnamate (B1238496) (53) in 9% yield as a byproduct of β-fragmentation. acs.org This process involves the homolytic cleavage of a C-C bond in the biradical intermediate to generate an alkene, representing a significant competing reaction path. nih.govresearchgate.net
Table 1: Byproduct Formation in Pyrrolidine Ring Contraction
| Precursor | Desired Product | Yield of Product | Byproduct | Yield of Byproduct |
|---|---|---|---|---|
| Pyrrolidine 51 | Cyclobutane 52 | 32% | Methyl Cinnamate (53) | 9% |
Data sourced from studies on analogous systems. acs.org
The choice of substrate and reagents can also lead to different byproducts or reaction failures. In the synthesis of cyclobutanes via iodonitrene chemistry, pyrrolidines with electron-rich α-aryl substituents gave lower yields of the desired products due to overoxidation by the hypervalent iodine reagent. acs.org Furthermore, certain pyrrolidine substrates did not yield the desired cyclobutanes at all, instead producing complex mixtures of byproducts. researchgate.netacs.org
Another potential alternative pathway for the this compound compound itself is dehydration of the alcohol to form an alkene, or a subsequent ring-expansion reaction. Iron-catalyzed ring expansion of cyclobutanols has been shown to proceed through initial dehydration to form a cyclobutene (B1205218) intermediate, which then undergoes aminative ring expansion to yield 1-pyrrolines.
In the synthesis of the title compound via the reductive amination of a cyclobutanone (B123998), the formation of diastereomers is a key consideration. The nucleophilic addition of secondary amines to substituted cyclobutanones can result in different ratios of diastereomeric products, influenced by steric factors. For instance, the reaction of a substituted cyclobutanone with pyrrolidine can yield the desired product with high stereoselectivity. However, under certain conditions or with different amines, the reaction may not proceed, or may yield a mixture of isomers. jst.go.jp
Table 2: Stereoselectivity in the Amination of Substituted Cyclobutanones
| Cyclobutanone | Amine | Product(s) | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| 6a | Pyrrolidine | 9ah/10ah | 1:0 | 63 |
| 6b | Pyrrolidine | 9bh/10bh | 1:0 | 96 |
| 6c | Pyrrolidine | 9ch/10ch | 1:0 | 88 |
| 6a | Azetidine | 9ag/10ag | 11:1 | 82 |
| 6a | Piperidine | - | - | No conversion |
Data represents analogous reactions from literature. jst.go.jp
Finally, oxidative rearrangements represent another set of alternative transformations. N,O-ketals derived from cyclobutanones can undergo a halogen-induced oxidative rearrangement to yield pyrrolidone derivatives. jst.go.jp Depending on the solvent medium (e.g., CH₂Cl₂ vs. CH₃CN/H₂O), the reaction can proceed down two different paths, yielding either a halogenated or a hydroxylated pyrrolidone product from a common iminium ether intermediate. jst.go.jp This highlights how reaction conditions can divert a common intermediate to entirely different product scaffolds.
Derivatization and Functionalization of 2 Pyrrolidin 1 Yl Cyclobutan 1 Ol Derivatives
Modification of the Cyclobutanol (B46151) Hydroxyl Group
The hydroxyl group of the cyclobutanol ring is a primary site for functionalization, allowing for the introduction of a wide array of chemical groups through various reactions. These modifications can significantly alter the molecule's physicochemical properties.
Oxidation: The secondary alcohol of the cyclobutanol can be oxidized to the corresponding ketone, 2-(pyrrolidin-1-yl)cyclobutanone. This transformation is a fundamental step for further derivatization, such as in the synthesis of heterocyclic compounds. Strong oxidizing agents under controlled conditions are typically employed to achieve this conversion while minimizing the risk of ring-opening side reactions, which can be a concern due to the inherent strain in the four-membered ring.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. tdl.org This reaction is often catalyzed by an acid, such as concentrated sulfuric acid, particularly when using carboxylic acids. tdl.orgmdpi.com The use of more reactive acyl chlorides or anhydrides can provide a more efficient route to ester formation. scispace.com This derivatization is a common strategy to create prodrugs or to modify the lipophilicity of a molecule.
Etherification: Conversion of the hydroxyl group to an ether is another key modification. Reductive etherification, for instance, can be achieved by reacting the corresponding ketone with an alcohol in the presence of a reducing agent. nih.gov This process can also be catalyzed by various metal complexes, such as those involving iron or platinum, to yield symmetrical and unsymmetrical ethers under mild conditions. nih.govresearchgate.net The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, provides a classical route to ether formation. acs.org Protecting the hydroxyl group as a silyl (B83357) ether is also a common strategy in multi-step synthesis to mask its reactivity towards certain reagents like Grignards or strong bases. organic-chemistry.org
Table 1: Representative Reactions for Modifying the Cyclobutanol Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Ketone |
| Esterification | Carboxylic acid + acid catalyst (e.g., H₂SO₄), heat | Ester |
| Acyl chloride or acid anhydride | Ester | |
| Etherification | Ketone + alcohol + reducing agent (reductive etherification) | Ether |
| Alkyl halide + base (Williamson ether synthesis) | Ether | |
| Silyl Ether Formation | R₃SiCl + base | Silyl Ether |
Functionalization of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring, particularly its nitrogen atom and carbon backbone, offers rich opportunities for functionalization, enabling the synthesis of diverse derivatives.
N-Acylation and N-Alkylation: The secondary amine of the pyrrolidine ring is nucleophilic and can be readily acylated or alkylated. N-acylation is commonly performed using acyl chlorides or anhydrides to introduce an amide functionality. arkat-usa.org This modification is significant in medicinal chemistry, for instance, in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). mdpi.com N-alkylation introduces new substituents on the nitrogen atom, which can be achieved through reactions with alkyl halides. researchgate.net For example, the synthesis of Daclatasvir, a hepatitis C virus inhibitor, involves the alkylation of an N-protected proline derivative. mdpi.com
Functionalization of the Pyrrolidine Ring Carbons: Introducing substituents at the C3 and C4 positions of the pyrrolidine ring is a more advanced strategy for structural diversification. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for this purpose. acs.org By using directing groups, such as an aminoquinoline amide attached to the C2 position, it is possible to selectively functionalize the unactivated C3 or C4 positions with aryl groups. acs.orgacs.org These reactions can proceed with high regio- and stereospecificity, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org Research has also demonstrated the functionalization of the pyrrolidine framework at both C3 and C4 positions through strategies involving 1,3-dipolar cycloadditions of C-phosphorylated nitrones. mdpi.com
Table 2: Methods for Functionalization of the Pyrrolidine Moiety
| Functionalization Site | Method | Reagents/Catalyst | Outcome |
|---|---|---|---|
| Pyrrolidine Nitrogen | N-Acylation | Acyl chlorides, anhydrides | Formation of N-acyl pyrrolidine derivatives |
| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides | Formation of N-alkyl pyrrolidine derivatives |
| C3 Position | Directed C(sp³)–H Arylation | Palladium catalyst, aryl iodide, directing group | Regio- and stereospecific introduction of aryl groups |
| C4 Position | Directed C(sp³)–H Arylation | Palladium catalyst, aryl iodide, directing group | Regio- and stereospecific introduction of aryl groups |
| C3 and C4 Positions | 1,3-Dipolar Cycloaddition | C-phosphorylated nitrones, alkenes | Introduction of functional groups at C3 and C4 |
Introduction of Additional Stereocenters and Substituents onto the Cyclobutane (B1203170) and Pyrrolidine Rings
Creating complex molecules from the 2-(pyrrolidin-1-yl)cyclobutan-1-ol scaffold often involves the introduction of new stereocenters and substituents on both the cyclobutane and pyrrolidine rings. This is typically achieved through stereoselective synthetic methods.
On the Cyclobutane Ring: The synthesis of highly substituted cyclobutanes with controlled stereochemistry is a significant challenge in organic synthesis. acs.orgnih.gov Diastereoselective methods, such as Michael additions onto cyclobutenes, allow for the introduction of N-heterocycles as substituents. nih.govresearchgate.net This approach can efficiently generate various heterocyclic aminocyclobutane esters and amides. nih.govresearchgate.net Another strategy involves the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which leads to highly substituted cyclobutanes. acs.orgnih.gov Furthermore, [2+2] photocycloaddition reactions of olefins are a classic and powerful method for constructing the cyclobutane ring itself, often with high diastereoselectivity, especially in intramolecular cases or with chiral auxiliaries. acs.org
On the Pyrrolidine Ring: The synthesis of polysubstituted pyrrolidines is often accomplished through cycloaddition reactions. nih.gov The 1,3-dipolar cycloaddition between an azomethine ylide and a substituted alkene is a cornerstone for building highly functionalized pyrrolidine rings with control over the stereochemistry of the newly formed centers. nih.gov This method allows for the incorporation of a wide variety of substituents depending on the choice of the dipole and dipolarophile. nih.gov Additionally, direct and stereospecific [3+2] cycloadditions mediated by organoaluminum reagents have been developed to engage simple unactivated alkenes, providing access to new pyrrolidine scaffolds. scispace.com
Table 3: Stereoselective Introduction of Substituents
| Ring System | Synthetic Method | Key Features | Resulting Structure |
|---|---|---|---|
| Cyclobutane | Michael Addition onto Cyclobutenes | Diastereoselective, uses N-nucleophiles | N-heterocycle-substituted cyclobutanes nih.govresearchgate.net |
| Cyclobutane | Rh(III)-catalyzed C-C bond cleavage | Unprecedented pathway, good functional group tolerance | Highly substituted cyclobutanes acs.orgnih.gov |
| Cyclobutane | [2+2] Photocycloaddition | Light-induced, high facial diastereoselectivity with chiral substrates | Fused and substituted cyclobutane systems acs.org |
| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine ylides + alkenes, regio- and stereoselective | Polysubstituted pyrrolidines nih.gov |
| Pyrrolidine | Organoaluminum-mediated [3+2] Cycloaddition | Engages unactivated alkenes, stereospecific | Differentiated pyrrolidine scaffolds scispace.com |
Skeletal Editing and Rearrangements for Structural Diversification of Cyclobutane-Pyrrolidine Compounds
Skeletal editing and rearrangement reactions provide powerful strategies to dramatically alter the core structure of cyclobutane-pyrrolidine compounds, leading to significant structural diversification. These transformations involve the cleavage and formation of C-C and C-N bonds within the ring systems.
Ring Contraction of Pyrrolidines: A notable skeletal rearrangement is the contraction of a pyrrolidine ring to form a cyclobutane. acs.org This transformation can be achieved through the generation of a 1,4-biradical intermediate from the pyrrolidine. acs.org One method involves treating the pyrrolidine with an in-situ generated iodonitrene species, which leads to an electrophilic amination, followed by nitrogen extrusion to form the 1,4-biradical that collapses to the cyclobutane. acs.orgtu-dortmund.de This process has been shown to be stereospecific, preserving the stereochemistry of the starting pyrrolidine in the final cyclobutane product. acs.org This method has been applied to the synthesis of functionalized and unsymmetrical truxillate cores found in natural products like piperarborenine B. acs.org
Ring Expansion of Cyclobutanes: Conversely, the strained cyclobutane ring can undergo ring expansion to form larger or different heterocyclic systems. For instance, δ-cyclobutanes can be rearranged into densely substituted pyrrolidine-2,5-dicarboxylates when heated in the presence of a base like sodium methoxide (B1231860). researchgate.net This regio- and stereoselective expansion provides an entry into highly functionalized five-membered rings from four-membered precursors. researchgate.net
Skeletal Modification of Pyrrolidines to Dienes: A more drastic skeletal modification involves the conversion of cyclic pyrrolidines into linear dienes. tdl.org This deconstructive synthesis is achieved through an N-sulfonylazidonation reaction followed by a thermal rearrangement of the resulting sulfamoyl azide (B81097) intermediate. tdl.org This process involves the removal of the nitrogen atom and the cleavage of C-C and C-N bonds, transforming the stable five-membered ring into versatile conjugated or non-conjugated dienes. tdl.org
Table 4: Skeletal Rearrangements for Structural Diversification
| Transformation | Starting Scaffold | Key Reaction/Intermediate | Resulting Scaffold |
|---|---|---|---|
| Ring Contraction | Pyrrolidine | Electrophilic amination, nitrogen extrusion, 1,4-biradical intermediate | Cyclobutane acs.org |
| Ring Expansion | δ-Cyclobutane | Base-mediated rearrangement | Substituted Pyrrolidine researchgate.net |
| Skeletal Deconstruction | Pyrrolidine | N-sulfonylazidonation, thermal rearrangement | Linear Diene tdl.org |
Applications in Advanced Organic Synthesis and Materials Science
2-(Pyrrolidin-1-yl)cyclobutan-1-ol as a Versatile Building Block for Complex Molecular Architectures
The inherent ring strain of the cyclobutane (B1203170) motif, estimated to be around 26.3 kcal/mol, renders it a valuable and versatile building block in organic synthesis. nih.govacs.org This strain can be strategically harnessed to drive various chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of molecular scaffolds. nih.govresearchgate.net The compound this compound, which incorporates both the strained cyclobutane ring and a functionalized pyrrolidine (B122466) moiety, serves as a powerful precursor for the construction of complex molecular architectures. acs.orgnih.gov
The presence of the hydroxyl and amino functionalities on the cyclobutane ring allows for a wide range of synthetic manipulations. These functional groups can be readily modified or used as handles for the introduction of other molecular fragments, enabling the construction of intricate and highly substituted molecules. acs.orgnih.gov For instance, the pyrrolidine ring can be derivatized to introduce various substituents, while the hydroxyl group can participate in a variety of reactions, including etherification, esterification, and oxidation.
The strategic application of this compound and its derivatives has been demonstrated in the synthesis of various complex targets. The ability to control the stereochemistry of the cyclobutane ring during its formation and subsequent transformations is a key aspect of its utility. acs.orgacs.org This stereocontrol allows for the synthesis of specific isomers of complex molecules, which is often crucial for their biological activity or material properties.
The versatility of the cyclobutane scaffold is further highlighted by its presence in numerous natural products and biologically active compounds. nih.govacs.org The unique three-dimensional structure imparted by the cyclobutane ring can lead to favorable interactions with biological targets, making it an attractive motif in drug discovery. acs.org Consequently, synthetic methodologies that provide efficient access to functionalized cyclobutanes, such as those derived from this compound, are of significant interest to the medicinal chemistry community.
Exploration of Scaffold Diversity and Chemical Space through Derivatization
The concept of "chemical space" encompasses the vast number of possible molecules that could theoretically be synthesized. mlr.pressarxiv.orgresearchgate.net Exploring this space is a fundamental goal in drug discovery and materials science, as it can lead to the identification of novel compounds with desired properties. mlr.pressarxiv.org The derivatization of core scaffolds like this compound provides a powerful strategy for systematically exploring defined regions of chemical space. researchgate.netscienceopen.com
Starting from this central building block, a multitude of derivatives can be generated by modifying the pyrrolidine ring, the hydroxyl group, or by introducing substituents onto the cyclobutane ring itself. nih.govresearchgate.net This approach allows for the creation of libraries of related compounds with varying steric and electronic properties. Such libraries are invaluable for structure-activity relationship (SAR) studies, where the biological activity of a series of compounds is correlated with their chemical structure.
The generation of scaffold diversity from this compound can be achieved through a variety of synthetic transformations. For example, the pyrrolidine nitrogen can be acylated, alkylated, or incorporated into more complex heterocyclic systems. nih.govresearchgate.net The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, which can then be used in further synthetic manipulations.
The inherent three-dimensionality of the cyclobutane ring is a key feature that contributes to scaffold diversity. acs.org Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents. This can lead to the generation of a wide range of molecular shapes, which is crucial for achieving specific interactions with biological targets or for controlling the self-assembly of molecules in materials science applications.
The table below illustrates some of the potential derivatization strategies for this compound and the resulting diversification of the molecular scaffold.
| Starting Material | Reagent/Reaction | Product Class | Potential for Scaffold Diversity |
| This compound | Acyl chloride/Amide coupling | N-Acyl derivatives | Introduction of various R groups on the acyl moiety. |
| This compound | Alkyl halide/Alkylation | N-Alkyl derivatives | Variation of the alkyl chain length and branching. |
| This compound | Oxidation (e.g., Swern, PCC) | 2-(Pyrrolidin-1-yl)cyclobutan-1-one | Ketone can be further functionalized (e.g., Wittig, Grignard). |
| This compound | Ether synthesis (e.g., Williamson) | O-Alkyl/Aryl ethers | Introduction of diverse ether substituents. |
| This compound | Ring-opening reactions | Substituted acyclic amines | Access to linear and branched structures. |
| This compound | Ring-expansion reactions | Substituted cyclopentylamines | Generation of five-membered ring systems. |
Strategies for Accessing Strained Carbocyclic Systems for Synthetic Targets
The construction of strained carbocyclic systems, such as cyclobutanes and cyclopropanes, is a significant challenge in organic synthesis. nih.govacs.org However, the synthetic utility of these strained rings as intermediates for the construction of more complex molecules has driven the development of numerous strategies to access them. researchgate.netacs.org These methods often rely on cycloaddition reactions, ring contractions, or ring expansions.
One of the most common methods for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction. acs.orgacs.org This reaction involves the combination of two two-carbon components, typically alkenes or alkynes, to form a four-membered ring. Photochemical and transition-metal-catalyzed [2+2] cycloadditions are well-established methods for achieving this transformation. acs.orgrsc.org
Ring contraction reactions provide another route to cyclobutanes. For instance, appropriately substituted five-membered rings, such as pyrrolidines, can undergo ring contraction to form cyclobutane derivatives. acs.org This can be a highly stereoselective process, allowing for the synthesis of enantiomerically pure cyclobutanes. acs.org
Conversely, ring expansion reactions of three-membered rings, such as cyclopropanes, can also be used to synthesize cyclobutanes. nih.gov These reactions are often driven by the relief of ring strain and can be promoted by acid or transition metal catalysts.
The synthesis of this compound itself likely involves one of these general strategies. For example, it could potentially be synthesized via a [2+2] cycloaddition between an appropriate enamine derived from pyrrolidine and a ketene (B1206846) or a related two-carbon component. Alternatively, a pre-formed cyclobutane with suitable leaving groups could be reacted with pyrrolidine to install the amino functionality.
The development of new and efficient methods for accessing strained carbocyclic systems remains an active area of research. The ability to introduce functionality and control stereochemistry during the construction of these rings is of paramount importance for their application in the synthesis of complex synthetic targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-yl)cyclobutan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, reacting pyrrolidine with a cyclobutanone derivative under basic conditions (e.g., NaH in THF) can yield the target compound. Temperature control (0–25°C) and solvent polarity are critical: polar aprotic solvents like DMF enhance nucleophilicity but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side products like over-alkylated species.
Q. How can the stereochemistry of this compound be resolved experimentally?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can separate enantiomers using hexane/isopropanol mobile phases. Alternatively, X-ray crystallography is definitive for absolute configuration determination. For preliminary analysis, circular dichroism (CD) spectroscopy or NOESY NMR can identify spatial relationships between the pyrrolidine nitrogen and hydroxyl group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify the cyclobutane ring (δ 2.5–3.5 ppm for protons, 30–40 ppm for carbons) and pyrrolidine signals (δ 1.5–2.5 ppm). - COSY and HSQC clarify coupling patterns.
- IR : A broad O-H stretch (~3200 cm) confirms the alcohol moiety.
- MS : High-resolution ESI-MS validates molecular weight (calc. for CHNO: 141.1154) .
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the compound’s reactivity in biological systems?
- Methodological Answer : The ring strain (~110 kJ/mol in cyclobutane) increases electrophilicity at the hydroxyl-bearing carbon, enhancing interactions with biological nucleophiles (e.g., enzyme active sites). Computational docking (AutoDock Vina) and MD simulations (AMBER) can model binding affinities to targets like G-protein-coupled receptors. Experimentally, competitive inhibition assays (IC measurements) quantify potency relative to unstrained analogs .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) promotes crystal growth. SHELXT/SHELXL refine diffraction data, but the compound’s flexibility may require low-temperature (100 K) data collection to reduce thermal motion. Twinning or disorder in the cyclobutane ring can be addressed using the SQUEEZE algorithm in PLATON to model solvent regions .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes) identifies discrepancies. If in vitro activity (e.g., IC = 10 nM) lacks in vivo translation, poor blood-brain barrier penetration (logP < 2) or rapid glucuronidation (UGT assay) may be culprits. Isotopic labeling (-tracking) validates metabolic pathways .
Q. What computational methods predict the compound’s metabolic fate and toxicity?
- Methodological Answer : Quantum mechanical calculations (Gaussian, DFT/B3LYP) predict oxidation sites (e.g., hydroxylation at C3 of pyrrolidine). ADMET predictors (SwissADME, ProTox-II) estimate hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding). Experimental validation via Ames test (mutagenicity) and zebrafish embryo toxicity assays bridges in silico and empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
